4-(Fluoromethylsulfonyl)benzenesulfonyl chloride
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Overview
Description
4-(Fluoromethylsulfonyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO4S2. It is a sulfonyl chloride derivative, characterized by the presence of both fluoromethyl and benzenesulfonyl groups. This compound is known for its reactivity and is widely used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride typically involves the reaction of 4-(methylsulfonyl)benzenesulfonyl chloride with a fluorinating agent. Common fluorinating agents include sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluoromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.
Oxidation: Oxidative reactions can further modify the sulfonyl groups, potentially leading to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Sulfonic acids: Formed through oxidative processes.
Scientific Research Applications
4-(Fluoromethylsulfonyl)benzenesulfonyl chloride is utilized in various scientific research fields:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group acts as an electrophile, facilitating the substitution reactions. The fluoromethyl group can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)benzenesulfonyl chloride: Lacks the fluoromethyl group, making it less reactive in certain fluorination reactions.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group, which significantly alters its reactivity and applications compared to the fluoromethyl derivative.
Uniqueness
4-(Fluoromethylsulfonyl)benzenesulfonyl chloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective fluorination and sulfonylation.
Properties
IUPAC Name |
4-(fluoromethylsulfonyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO4S2/c8-15(12,13)7-3-1-6(2-4-7)14(10,11)5-9/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNOYMKDMWKCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CF)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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